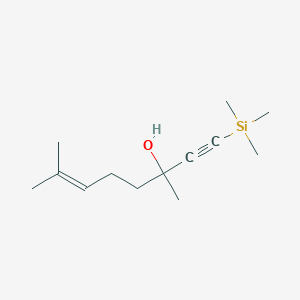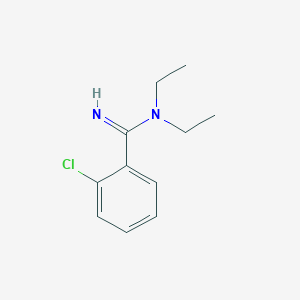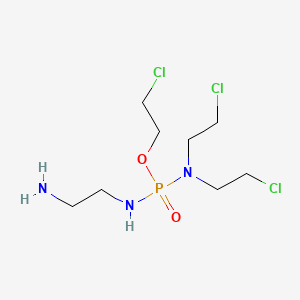
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N'-(2-aminoethyl)-, (2-chloroethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester is a complex chemical compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Phosphorodiamidic Acid Core: This step involves the reaction of phosphorus oxychloride with an appropriate amine to form the phosphorodiamidic acid core.
Introduction of the Chloroethyl Groups: The next step involves the introduction of chloroethyl groups through nucleophilic substitution reactions. This is typically achieved by reacting the phosphorodiamidic acid core with 2-chloroethylamine hydrochloride under controlled conditions.
Final Esterification: The final step involves esterification to introduce the (2-chloroethyl) ester group. This is usually done using an appropriate alcohol and acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorodiamidic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield phosphorodiamidic acid derivatives, while substitution reactions can produce a variety of substituted phosphorodiamidic acids.
科学的研究の応用
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramide bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for probing biological pathways.
Medicine: Research is ongoing into its potential use as a chemotherapeutic agent due to its ability to interact with DNA.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism by which Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester exerts its effects involves several molecular targets and pathways:
DNA Interaction: The compound can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell growth and proliferation.
類似化合物との比較
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-aminoethyl)-, (2-chloroethyl) ester can be compared with other similar compounds, such as:
Phosphorodiamidic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in reactivity and applications.
Chloroethylamines: These compounds contain chloroethyl groups and are used in similar applications, but they lack the phosphorodiamidic acid core.
Phosphoramidates: These compounds have a similar phosphorus-nitrogen bond but differ in their ester groups, affecting their chemical properties and uses.
特性
CAS番号 |
78218-78-7 |
|---|---|
分子式 |
C8H19Cl3N3O2P |
分子量 |
326.6 g/mol |
IUPAC名 |
N'-[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]ethane-1,2-diamine |
InChI |
InChI=1S/C8H19Cl3N3O2P/c9-1-6-14(7-2-10)17(15,13-5-4-12)16-8-3-11/h1-8,12H2,(H,13,15) |
InChIキー |
HMDKEUAXBRCIOC-UHFFFAOYSA-N |
正規SMILES |
C(CNP(=O)(N(CCCl)CCCl)OCCCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14439728.png)
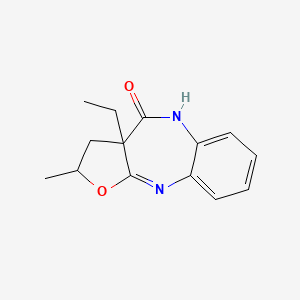
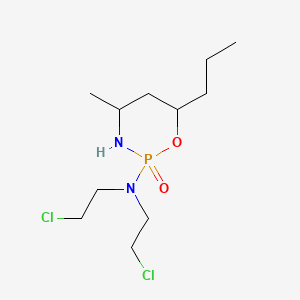


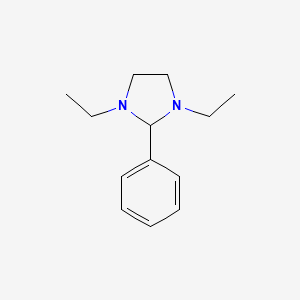

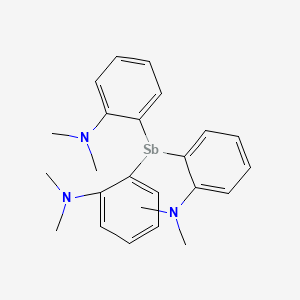
![4-[(Propan-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B14439766.png)

![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)

